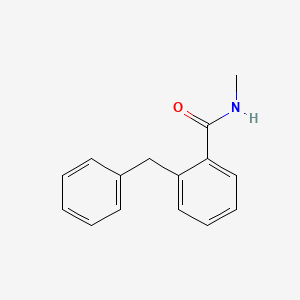

2-benzyl-N-methylbenzamide

Übersicht

Beschreibung

2-benzyl-N-methylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a benzyl group is attached to the nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Method 1: One synthetic route involves the reaction of benzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide to form benzoyl chloride. This intermediate is then reacted with methylamine to yield N-methylbenzamide.

Industrial Production Methods

Industrial production methods for 2-benzyl-N-methylbenzamide typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Truce–Smiles Rearrangement to Triarylmethanes

2-Benzyl-N-methylbenzamide undergoes intramolecular nucleophilic aromatic substitution (Truce–Smiles rearrangement) under strongly basic conditions. Deprotonation with potassium hexamethyldisilazide (KHMDS) generates a benzyl anion intermediate, which attacks the adjacent aromatic ring to form triarylmethanes (Fig. 1) .

Key Reaction Data:

Mechanistic Insights :

-

The reaction proceeds via a partially concerted mechanism , supported by kinetic isotope effects and Hammett analysis .

-

Electron-withdrawing groups on the migrating ring accelerate the reaction (e.g., NO<sub>2</sub> reduces reaction temperature to −78°C) .

Nickel-Catalyzed Cross-Electrophile Coupling with Benzyl Chlorides

This compound derivatives form through Ni-catalyzed cross-electrophile coupling (XEC) between benzotriazinones and benzyl chlorides under mechanochemical conditions .

Substituent Effects on Benzyl Chlorides:

Reaction Conditions :

-

Catalyst: NiCl<sub>2</sub> (5 mol%)

-

Reductant: Mn powder (2.0 equiv.)

-

Additive: CaCl<sub>2</sub> (1.0 equiv.)

-

Solvent: DMF under liquid-assisted grinding (LAG) at 400 rpm .

Base Screening for Amidation :

| Base | pK<sub>a</sub> | Conversion (%) |

|---|---|---|

| K<sub>3</sub>PO<sub>4</sub> | 12 | 78 |

| KOH | 16 | 5 |

| K<sub>2</sub>CO<sub>3</sub> | 10 | 2 |

| Cs<sub>2</sub>CO<sub>3</sub> | 10 | 11 |

Optimal Conditions :

Formation of Benzoxazine Derivatives

This compound serves as a precursor for heterocyclic synthesis . Reaction with benzylamine in acetic acid under reflux yields 2-benzylamino-substituted benzoxazines .

Example Transformation :

| Starting Material | Product | Yield (%) |

|---|---|---|

| This compound | 4-Benzylamino-2-hydroxybenzamide | 62 |

Conditions :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

2-Benzyl-N-methylbenzamide has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural features allow it to interact with various biological targets, making it a candidate for drug design aimed at treating several conditions.

Case Study: Anticonvulsant Activity

Research has demonstrated that related compounds exhibit significant anticonvulsant activities. For instance, studies on N-benzyl-2-acetamidoacetamides have shown potent effects against seizures, suggesting that derivatives like this compound may share similar properties .

Biological Studies

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Various studies have shown that benzamide derivatives can possess antibacterial and antifungal properties. For example, certain benzamide derivatives were synthesized and tested against pathogens like Bacillus subtilis and Micrococcus chlorophenolicum, yielding promising results .

Table: Antimicrobial Activity of Benzamide Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(substituted-benzylamino)-2-hydroxy benzoic acid | M. chlorophenolicum | 50 µg/mL |

| N-benzyl carbamothioyl-2-hydroxy substituted benzamide | B. subtilis | 12.5 µg/mL |

Material Science

Synthesis of Advanced Materials

In material science, this compound is explored for its potential in synthesizing advanced materials such as polymers and nanomaterials. Its ability to act as a precursor in polymerization reactions allows for the development of novel materials with tailored properties.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and intermediates for various industrial processes. Its versatility makes it valuable in the synthesis of dyes and as a catalytic agent in petrochemical processes .

Wirkmechanismus

The mechanism of action of 2-benzyl-N-methylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-benzyl-N-methylbenzamide can be compared with other similar compounds such as:

N-methylbenzamide: Lacks the benzyl group, making it less bulky and potentially less effective in certain applications.

Benzamide: The simplest form, without any substituents on the nitrogen, making it less versatile.

N-benzylbenzamide: Similar but lacks the methyl group, which can affect its reactivity and applications

These comparisons highlight the unique structural features of this compound that contribute to its specific properties and applications.

Biologische Aktivität

2-benzyl-N-methylbenzamide, a compound belonging to the benzamide class, has garnered attention for its diverse biological activities. This article reviews the available research on its biological effects, including antimicrobial, neuroleptic, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H15NO

- CAS Number : 21921-91-5

The compound features a benzyl group attached to a nitrogen atom, which is also bonded to a methyl group and a benzamide moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various benzamide derivatives and found that compounds with similar structures demonstrated potent antibacterial and antifungal activities. Notably, the minimum inhibitory concentration (MIC) values for certain derivatives were reported, suggesting that modifications to the benzamide structure can enhance efficacy against specific pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 50 | Antibacterial |

| N-(benzyl carbamoyl)-2-hydroxy substituted benzamide | 25 | Antifungal |

Neuroleptic Activity

In a series of studies focused on neuroleptic compounds, this compound was synthesized and evaluated for its effects on apomorphine-induced stereotypy in animal models. The results indicated a strong correlation between structural modifications and neuroleptic activity. Specifically, this compound exhibited enhanced antistereotypic effects compared to traditional neuroleptics like haloperidol .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with neurotransmitter systems may be responsible for its neuroleptic properties. Additionally, the compound's ability to inhibit certain bacterial enzymes could explain its antimicrobial activity .

Case Studies

- Antimicrobial Evaluation : A study published in Science.gov assessed the cytotoxicity of various compounds, including benzamides, against bacterial strains. The findings highlighted that this compound displayed promising antibacterial activity with a selectivity index indicating low toxicity to human cells .

- Neuropharmacological Assessment : In experiments involving rat models, this compound was shown to significantly reduce stereotypic behaviors induced by apomorphine. This suggests potential use in treating psychotic disorders with fewer side effects compared to existing treatments .

Eigenschaften

IUPAC Name |

2-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16-15(17)14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDZAYFQPDJTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399637 | |

| Record name | 2-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-91-5 | |

| Record name | 2-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.